Cereulide is primarily produced by Bacillus cereus strains, particularly those associated with foodborne illnesses. These bacteria can thrive in a range of environments, including soil and various food products, making them a common concern in food safety. The toxin can be extracted from contaminated foods, such as rice and pasta, which are often implicated in emetic-type food poisoning outbreaks.
Cereulide belongs to the class of compounds known as ionophores due to its ability to transport ions across lipid membranes. It is structurally related to valinomycin, another well-known ionophore. The chemical structure of cereulide contributes to its biological activity and toxicity.
The synthesis of cereulide has been refined over the years, with recent studies reporting improved yields and purity. A notable synthesis route involves a series of steps that include the assembly of amino acid precursors into a cyclic structure.
Cereulide has a complex cyclic structure characterized by alternating ester and amide linkages. Its molecular formula is , and it has a molecular weight of approximately 299.39 g/mol.
The compound's structure can be represented as follows:
Mass spectrometry data indicate that cereulide typically forms ammonium adducts during analysis, which aids in its detection .
Cereulide exhibits ionophoric activity, facilitating the transport of potassium ions across cellular membranes. This property underlies its mechanism of action as a toxin.
In biological systems, cereulide can disrupt cellular ion homeostasis by forming complexes with potassium ions, leading to cellular depolarization and subsequent toxic effects on target cells such as neurons and gastrointestinal cells .
Cereulide's mechanism involves its ability to form pores in cell membranes, allowing the uncontrolled influx or efflux of ions. This disruption can lead to cell death or dysfunction.
Studies have shown that cereulide can induce apoptosis in cultured cells through mitochondrial damage and calcium overload . The specific interactions at the cellular level contribute significantly to its emetic effects.
Relevant analyses indicate that cereulide retains its toxic properties even after exposure to high temperatures commonly used in cooking .
Cereulide is primarily studied for its implications in food safety and toxicology. Its detection is crucial in assessing the safety of food products, particularly those associated with Bacillus cereus. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed for quantifying cereulide levels in food samples, enabling effective monitoring and risk assessment .
In addition to food safety applications, cereulide serves as a model compound for studying ionophore mechanisms and their biological effects, contributing to broader research in pharmacology and toxicology.
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